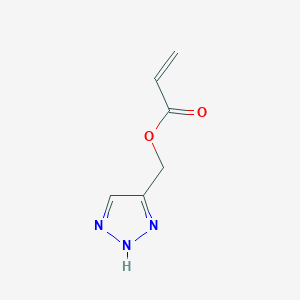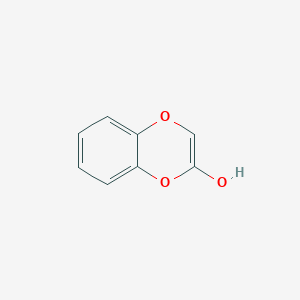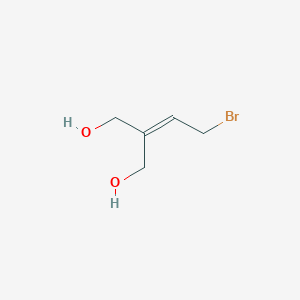![molecular formula C15H18O6 B14213976 1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- CAS No. 618084-27-8](/img/structure/B14213976.png)
1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. This compound is a derivative of Meldrum’s acid, which is known for its high reactivity and versatility in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- can be achieved through various methods. One common approach involves the condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . Another method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Additionally, carbon suboxide (C3O2) can react with acetone in the presence of oxalic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency .
化学反応の分析
Types of Reactions
1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), and nucleophiles such as amines and alkoxides .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- involves its reactivity as a nucleophile or electrophile in various chemical reactions. The compound’s molecular structure allows it to participate in a wide range of reactions, targeting specific molecular pathways and enzymes . The high acidity of the compound, due to the presence of the methylene group in the ring, contributes to its reactivity .
類似化合物との比較
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): A closely related compound with similar reactivity and applications.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another compound with a similar structure but different reactivity and applications.
Barbituric Acid (2,4,6-Trioxohexahydropyrimidine): Shares some chemical properties but has distinct biological applications.
Uniqueness
1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
618084-27-8 |
|---|---|
分子式 |
C15H18O6 |
分子量 |
294.30 g/mol |
IUPAC名 |
5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H18O6/c1-15(2)20-13(16)12(14(17)21-15)7-9-5-10(18-3)8-11(6-9)19-4/h5-6,8,12H,7H2,1-4H3 |
InChIキー |
UDESLCVSPXFGIC-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CC(=CC(=C2)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


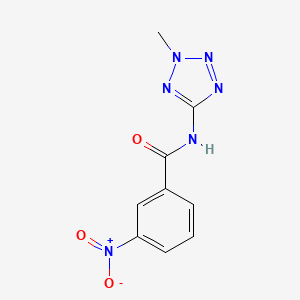
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14213906.png)
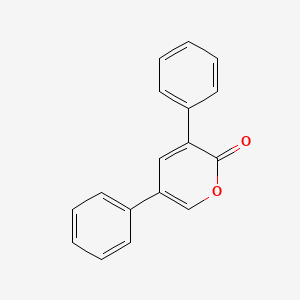
![6-[(4-Aminobenzene-1-sulfonyl)amino]pyridine-3-carboxylic acid](/img/structure/B14213926.png)
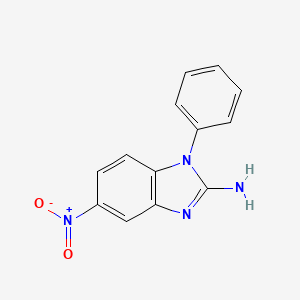
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14213933.png)
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)

![5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14213964.png)
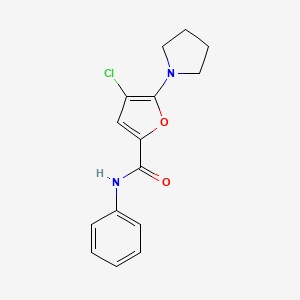
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
